

spectroscopic data for ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

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An in-depth technical guide on the spectroscopic and synthetic aspects of **ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate**, a molecule of interest for researchers, scientists, and drug development professionals.

Physicochemical Properties

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with the chemical formula $C_9H_{12}N_2O_2$ and a molecular weight of 180.2 g/mol [\[1\]](#) Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_9H_{12}N_2O_2$	[1]
Molecular Weight	180.2 g/mol	[1]
Exact Mass	180.09 Da	[1]
Melting Point	90-92 °C	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate** is not readily available in the public domain. However, based on the analysis of structurally

similar pyrazole derivatives, the following table outlines the expected spectroscopic characteristics.

Spectroscopy	Expected Data
^1H NMR	Signals corresponding to the ethyl ester protons (a quartet around 4.3 ppm and a triplet around 1.3 ppm), a singlet for the pyrazole C4-H, and multiplets for the cyclopropyl protons.
^{13}C NMR	Resonances for the ester carbonyl carbon (around 160-165 ppm), pyrazole ring carbons, ethyl group carbons, and cyclopropyl group carbons.
IR (Infrared)	Characteristic absorption bands for N-H stretching (around 3200-3400 cm^{-1}), C=O stretching of the ester (around 1700-1730 cm^{-1}), and C=N and C=C stretching of the pyrazole ring.
Mass Spectrometry	A molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z = 180.2$).

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate** is not available in the cited literature. However, a general synthetic route for similar 5-substituted-1H-pyrazole-3-carboxylates involves a condensation reaction between a β -ketoester and hydrazine hydrate.^{[2][3]}

A plausible synthesis for the title compound would involve the reaction of ethyl 4-cyclopropyl-2,4-dioxobutanoate with hydrazine hydrate. The general steps for such a synthesis and subsequent characterization are outlined below.

Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

- **Reaction Setup:** A solution of ethyl 4-cyclopropyl-2,4-dioxobutanoate in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- **Addition of Hydrazine:** Hydrazine hydrate is added dropwise to the solution at room temperature.
- **Reaction:** The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified.
- **Purification:** Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization Methods

The synthesized compound would be characterized using the following standard analytical techniques:

- **Melting Point:** Determined using a melting point apparatus.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer using a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- **Infrared (IR) Spectroscopy:** IR spectra are obtained using an FT-IR spectrometer.
- **Mass Spectrometry (MS):** Mass spectra are recorded to confirm the molecular weight of the compound.

Visualizations

Proposed Synthetic Pathway

Proposed Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

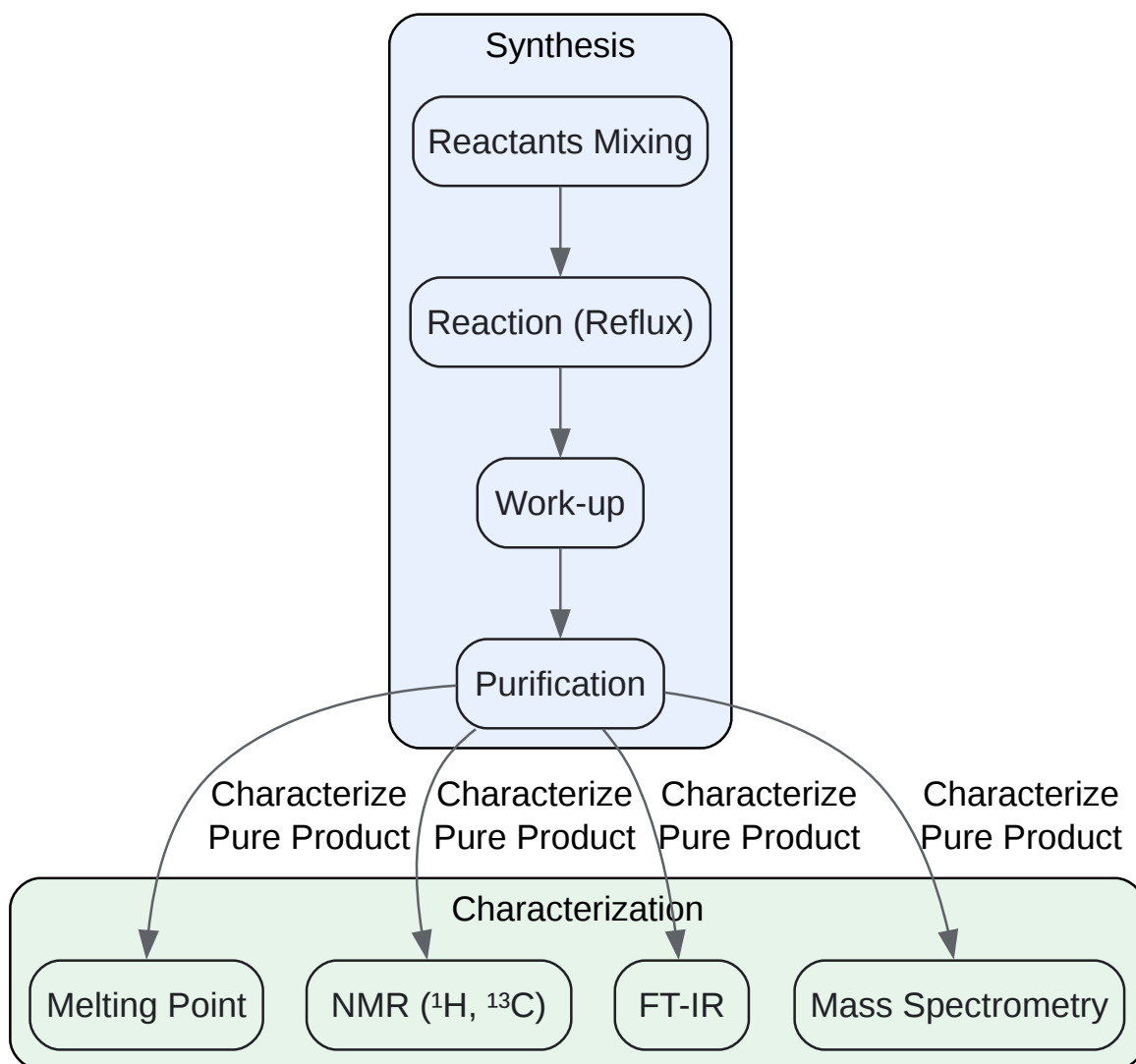
Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Hydrazine Hydrate

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graph TD; A(Ethyl 4-cyclopropyl-2,4-dioxobutanoate) --> C(Condensation); B(Hydrazine Hydrate) --> C; C --> D[ ]
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Condensation

General Experimental and Characterization Workflow



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References

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- 3. [researchgate.net \[researchgate.net\]](https://www.researchgate.net/publication/351111111)
- To cite this document: BenchChem. [spectroscopic data for ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b169076#spectroscopic-data-for-ethyl-5-cyclopropyl-1h-pyrazole-3-carboxylate>]

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